FOXO1a Nuclear Export Inhibition: Psammaplysene A vs. Psammaplysene B Direct Head-to-Head Comparison
In a direct comparative study measuring inhibition of FOXO1a-mediated nuclear export in PTEN-deficient cells, psammaplysene A demonstrated a 4-fold greater potency than its closest structural analog, psammaplysene B [1]. This head-to-head assessment used identical assay conditions and endpoint measurements, providing the highest-confidence differentiation data available for procurement decisions.
| Evidence Dimension | FOXO1a nuclear export inhibition |
|---|---|
| Target Compound Data | IC50 = 5 μM |
| Comparator Or Baseline | Psammaplysene B: IC50 = 20 μM |
| Quantified Difference | 4-fold greater potency for psammaplysene A |
| Conditions | PTEN-deficient cell-based nuclear export assay measuring FOXO1a subcellular localization |
Why This Matters
This 4-fold potency differential directly impacts experimental design: psammaplysene A achieves effective FOXO1 nuclear retention at substantially lower working concentrations than psammaplysene B, reducing potential off-target effects and compound consumption in dose-response studies.
- [1] Xu J, Wang K, Wu J. A short and efficient total synthesis of the bromotyrosine-derived alkaloid psammaplysene A. RSC Adv. 2018;8:13747-13749. View Source
